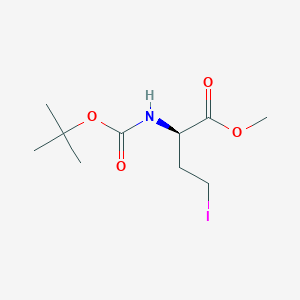

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a butanoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves the protection of an amine group with a Boc group, followed by iodination. One common method involves the reaction of ®-2-amino-4-iodobutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amino acid is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.

Major Products

Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted derivatives.

Deprotection: The primary amine is regenerated upon removal of the Boc group.

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: The compound is used in the production of fine chemicals and as a building block in material science.

Wirkmechanismus

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate primarily involves its functional groups The Boc group protects the amine during reactions, preventing unwanted side reactionsThe ester group allows for further modifications and conjugations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl and phenyl group instead of iodine.

®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar Boc-protected amine but with different substituents.

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions.

Biologische Aktivität

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H16INO4

- Molecular Weight : 329.13 g/mol

- CAS Number : 889670-02-4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during chemical transformations.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using the Boc group.

- Iodination : The butanoate is iodinated at the 4-position using iodine or iodinating agents.

- Methyl Ester Formation : The final product is obtained by converting the carboxylic acid to a methyl ester.

This compound has shown potential as an inhibitor of certain biological pathways, particularly those involving amino acid transport mechanisms. It acts as a substrate for various amino acid transporters, which are crucial for cellular uptake processes.

Pharmacological Studies

Recent studies have indicated that this compound exhibits selective activity towards specific receptors and transporters:

- Amino Acid Transport : In vitro studies demonstrated that this compound can enter gliosarcoma cells via system-A amino acid transport, suggesting its potential utility in targeting tumor cells .

- Tumor Uptake Ratios : Biodistribution studies in rat models indicated high tumor-to-normal brain ratios, ranging from 20:1 to 115:1, which highlights its efficacy in targeting brain tumors .

Case Study 1: Gliosarcoma Model

In a study involving a rat model of gliosarcoma, the (R)-enantiomer demonstrated superior uptake compared to its (S)-counterpart. This suggests that stereochemistry plays a significant role in the biological activity of the compound .

| Compound | Tumor Uptake Ratio | Normal Brain Uptake |

|---|---|---|

| (R)-Compound | 20:1 - 115:1 | Low |

| (S)-Compound | Lower than (R) | Higher than (R) |

Case Study 2: Inhibition Studies

Inhibition assays revealed that this compound significantly inhibited amino acid uptake in gliosarcoma cells, demonstrating its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer |

219752-75-7 |

|---|---|

Molekularformel |

C10H18INO4 |

Molekulargewicht |

343.16 g/mol |

IUPAC-Name |

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1 |

InChI-Schlüssel |

DJTBBPUINKPGDR-MLWJPKLSSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OC |

Isomerische SMILES |

CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I |

Kanonische SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.